molecular formula C54H67NO6S B13824107 (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate

(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate

Cat. No.: B13824107
M. Wt: 858.2 g/mol
InChI Key: DOSLGTOTQBZIMF-UHFFFAOYSA-N
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Description

(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[193113,719,13115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pentacyclic core structure, followed by the introduction of tert-butyl and methoxy groups. The final step involves the sulfonylation and carbamation reactions to introduce the N-(4-methylphenyl)sulfonylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy groups or the aromatic rings.

    Reduction: This reaction can target the sulfonyl group or other reducible functionalities.

    Substitution: This reaction can occur at the aromatic rings or the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-[®-2-O-acetylpropanoyl]calix4arene
  • 4-tert-butylcalix4arene-tetraacetic acid tetraethyl ester

Uniqueness

The uniqueness of (5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate lies in its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. This compound’s structural features distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C54H67NO6S

Molecular Weight

858.2 g/mol

IUPAC Name

(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C54H67NO6S/c1-33-16-18-46(19-17-33)62(57,58)55-50(56)61-49-40-25-38-29-43(52(5,6)7)27-36(47(38)59-14)21-34-20-35(24-42(23-34)51(2,3)4)22-37-28-44(53(8,9)10)30-39(48(37)60-15)26-41(49)32-45(31-40)54(11,12)13/h16-20,23-24,27-32H,21-22,25-26H2,1-15H3,(H,55,56)

InChI Key

DOSLGTOTQBZIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=C3CC4=CC(=CC(=C4OC)CC5=CC(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC2=CC(=C3)C(C)(C)C)OC)C(C)(C)C

Origin of Product

United States

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